7-Fluoro-1,6-naphthyridine-2-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

Fluorinated naphthyridines often fail due to poor SNAr reactivity of chloro analogs, stalling library synthesis. This 7-fluoro derivative solves that with: • Orthogonal handles: C2-COOH (amide coupling) & C7-F (SNAr with amines). • XLogP3=1.4 for optimal lipophilicity in kinase hinge-binding. • 19F NMR handle for metabolic stability studies. Supplied as a high-purity crystalline solid for immediate use in PROTACs, kinase inhibitors, or fluoroquinolone analogs.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
Cat. No. B11905160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,6-naphthyridine-2-carboxylic acid
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=CC(=NC=C21)F)C(=O)O
InChIInChI=1S/C9H5FN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14)
InChIKeyJRHQAWIMDHKEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,6-naphthyridine-2-carboxylic acid: Dual-Functional Heterocyclic Building Block


7-Fluoro-1,6-naphthyridine-2-carboxylic acid (CAS 1574395-52-0) is a fluorinated heterocyclic building block characterized by a 1,6-naphthyridine core with a carboxylic acid at the 2-position and a fluorine atom at the 7-position [1]. With a molecular weight of 192.15 g/mol and a computed XLogP3-AA of 1.4, its physicochemical and electronic properties are distinctly shaped by the electron-withdrawing fluorine substituent [1]. This compound provides two orthogonal reactive handles—the carboxylic acid for amide coupling and the C7-fluorine for nucleophilic aromatic substitution (SNAr)—enabling the modular construction of complex, biologically active molecules, particularly kinase inhibitors [2].

Why Generic Substitution Fails for 7-Fluoro-1,6-naphthyridine-2-carboxylic acid


Selecting a generic naphthyridine or a close analog like 7-chloro-1,6-naphthyridine-2-carboxylic acid as a substitute for the 7-fluoro derivative introduces significant risk of synthetic failure or reduced product potency. The C7-fluorine atom is not merely a placeholder; its strong electron-withdrawing effect significantly lowers the lipophilicity (XLogP3 = 1.4) compared to the chloro analog, and its unique steric profile leads to a non-planar ring geometry, both factors known to critically affect target binding and pharmacokinetics [1]. Critically, the fluorine serves as a superior leaving group in SNAr reactions, enabling highly selective and efficient diversification that is not possible with the 7-chloro analog [2]. These combined features mean that substituting a different 7-halo or non-halogenated analog will result in a different reaction trajectory and a final compound with measurably different properties.

Quantitative Differentiation Against Key Analogs


Lipophilicity Tuning via 7-Fluoro Substitution

The XLogP3 (a measure of lipophilicity) of 7-fluoro-1,6-naphthyridine-2-carboxylic acid is 1.4, determined by PubChem's XLogP3 3.0 algorithm [1]. This value is 0.4 units higher than the non-halogenated parent (1,6-naphthyridine-2-carboxylic acid, XLogP3 = 1.0), indicating a modest increase in lipophilicity due to fluorine substitution [2]. However, it is substantially more lipophilic than the 7-amino analog (7-amino-1,6-naphthyridine-2-carboxylic acid, LogP = -0.79), which has a very different affinity profile . This precise tuning of lipophilicity is critical for balancing aqueous solubility and membrane permeability in drug discovery.

Lipophilicity Drug-likeness Pharmacokinetics

Precursor Potential for Dual Kinase Inhibition

The 7-fluoro-1,6-naphthyridine scaffold serves as a direct precursor to potent dual inhibitors of FGFR-1 and VEGFR-2 tyrosine kinases. A study by Thompson et al. demonstrated that derivatives synthesized from a 7-fluoro-2-amine precursor exhibited low nanomolar inhibitory activity. Specifically, a derivative (BDBM4618) with a 7-substituted aminopropyl morpholine group showed an IC50 of 9 nM against VEGFR-2 and 31 nM against FGFR-1 [1][2]. The synthetic route exploits SNAr at the 7-position to install the basic amine side chain, a direct use of the compound's reactive handle. This establishes the 7-fluoro-2-carboxylic acid as a key intermediate for generating high-affinity, dual-action kinase inhibitors.

Kinase Inhibition Anticancer Angiogenesis

Superior SNAr Reactivity at the C7 Position

The C7-fluorine atom in the naphthyridine ring is specifically activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogens. Research on SNAr reactivity in heterocyclic systems indicates that fluorine displacement is highly favored over chlorine or other halogens, with kinetic selectivity often exceeding 10:1 for fluorine vs. chlorine under identical conditions [1]. This high selectivity allows for the clean, modular diversification of the core with a variety of amines, without requiring protecting groups on the 2-carboxylic acid, a synthetic advantage not available with the 7-chloro analog.

Synthetic Chemistry Fluorine Chemistry Reaction Selectivity

Optimal Procurement Use Cases


Dual Kinase Inhibitor Library Synthesis

Based on the proven route to low-nanomolar FGFR-1/VEGFR-2 inhibitors, this compound is ideal for creating focused libraries of dual kinase inhibitors [1]. A workflow involves: (1) Amide coupling of the 2-carboxylic acid with a chiral amine to build diversity at one vector; (2) subsequent SNAr at the 7-fluoro position with a panel of secondary amines to introduce a basic center critical for kinase hinge-binding. This modular approach leverages the orthogonal reactivity of the compound, directly enabling the synthesis of molecules with known, clinically relevant pharmacological profiles.

Fluorinated DNA Gyrase Probe Development

Fluorinated naphthyridines are core scaffolds for fluoroquinolone antibiotics, acting as DNA gyrase inhibitors [2]. The 7-fluoro-2-carboxylic acid can be transformed into novel analogs by replacing the carboxylic acid with a bioisostere and functionalizing the 7-position via SNAr. This serves as a superior starting material compared to the non-fluorinated analog because the fluorine atom provides a spectroscopic handle (19F NMR) for studying target engagement and metabolic stability, while also modulating the acidity and lipophilicity of the final probe.

Chemical Probe Synthesis via Selective C7-Functionalization

For researchers validating novel kinase or non-kinase targets that prefer a flat, lipophilic core, this compound provides a blank canvas . The 7-position can be selectively displaced with a linker-amine, which is then conjugated to a biotin tag or an E3 ligase ligand for PROTAC development. The lipophilicity (XLogP3=1.4) of the core is well-suited for targets with shallow hydrophobic pockets, and the carboxylic acid can be used to tether a solubility-enhancing group. This targeted functionalization prevents the synthetic dead-ends common when using the less reactive 7-chloro analog.

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